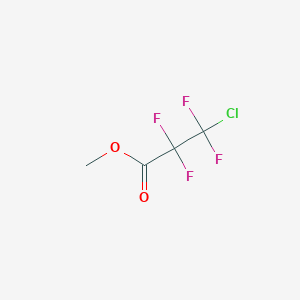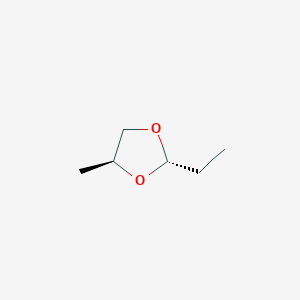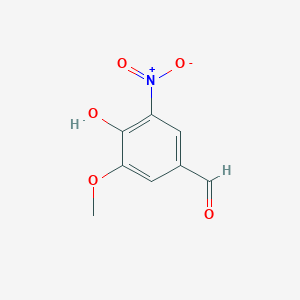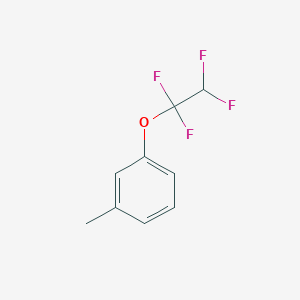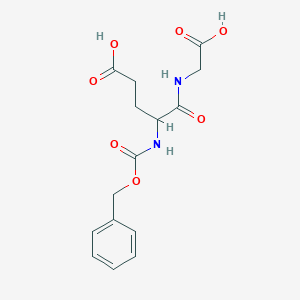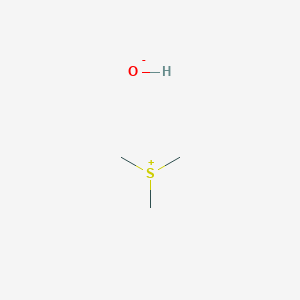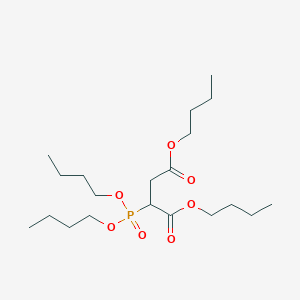
Dibutyl 2-(dibutylphosphono) succinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutyl 2-(dibutylphosphono) succinate, also known as DBDPS, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DBDPS is a phosphonate ester that belongs to the class of organophosphorus compounds, which are widely used in various fields, including pharmaceuticals, agriculture, and materials science. In
作用机制
The mechanism of action of Dibutyl 2-(dibutylphosphono) succinate is complex and involves multiple pathways. One of the primary mechanisms is through the inhibition of enzymes involved in the biosynthesis of nucleotides, which are essential for the growth and proliferation of cancer cells. Dibutyl 2-(dibutylphosphono) succinate can also induce apoptosis, or programmed cell death, in cancer cells by activating specific signaling pathways.
生化和生理效应
Dibutyl 2-(dibutylphosphono) succinate has been shown to have a wide range of biochemical and physiological effects in various organisms. In vitro studies have demonstrated that Dibutyl 2-(dibutylphosphono) succinate can inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune system. In vivo studies have shown that Dibutyl 2-(dibutylphosphono) succinate can reduce tumor growth and improve survival rates in animal models of cancer.
实验室实验的优点和局限性
Dibutyl 2-(dibutylphosphono) succinate has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, one limitation is its low water solubility, which can make it challenging to study in aqueous environments. Additionally, Dibutyl 2-(dibutylphosphono) succinate can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on Dibutyl 2-(dibutylphosphono) succinate. One area of focus is in the development of new drugs for the treatment of cancer. Researchers are exploring the use of Dibutyl 2-(dibutylphosphono) succinate in combination with other compounds to enhance its efficacy and reduce toxicity.
Another area of research is in the development of new materials and polymers using Dibutyl 2-(dibutylphosphono) succinate as a building block. Researchers are exploring the use of Dibutyl 2-(dibutylphosphono) succinate in the synthesis of flame-retardant materials, high-performance polymers, and other advanced materials.
Conclusion:
In conclusion, Dibutyl 2-(dibutylphosphono) succinate is a promising compound with a wide range of potential applications in various fields of science. Its unique properties, such as its ability to inhibit cancer cell growth and its use as a building block for novel materials, make it an exciting area of research. With continued research and development, Dibutyl 2-(dibutylphosphono) succinate has the potential to make a significant impact in the fields of medicine and materials science.
合成方法
The synthesis of Dibutyl 2-(dibutylphosphono) succinate involves the reaction of dibutyl succinate with dibutyl phosphite in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the phosphite group replaces one of the ester groups of the succinate molecule. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane.
科学研究应用
Dibutyl 2-(dibutylphosphono) succinate has been extensively studied for its potential applications in various fields of science. One of the most significant areas of research is in the development of new drugs for the treatment of cancer. Dibutyl 2-(dibutylphosphono) succinate has been shown to inhibit the activity of several enzymes involved in the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy.
Another area of research is in the field of materials science, where Dibutyl 2-(dibutylphosphono) succinate is used as a building block for the synthesis of novel polymers and materials. Dibutyl 2-(dibutylphosphono) succinate can react with other compounds to form polymers with unique properties, such as high thermal stability and flame retardancy.
属性
CAS 编号 |
10140-81-5 |
|---|---|
产品名称 |
Dibutyl 2-(dibutylphosphono) succinate |
分子式 |
C20H39O7P |
分子量 |
422.5 g/mol |
IUPAC 名称 |
dibutyl 2-dibutoxyphosphorylbutanedioate |
InChI |
InChI=1S/C20H39O7P/c1-5-9-13-24-19(21)17-18(20(22)25-14-10-6-2)28(23,26-15-11-7-3)27-16-12-8-4/h18H,5-17H2,1-4H3 |
InChI 键 |
GGOVRPUILUBRCW-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)CC(C(=O)OCCCC)P(=O)(OCCCC)OCCCC |
规范 SMILES |
CCCCOC(=O)CC(C(=O)OCCCC)P(=O)(OCCCC)OCCCC |
同义词 |
2-(Dibutoxyphosphinyl)succinic acid dibutyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



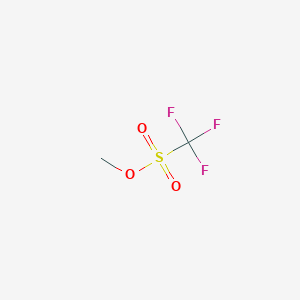
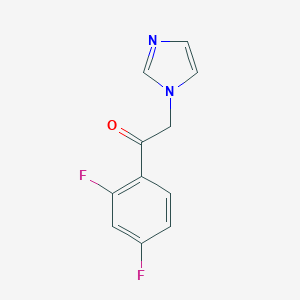

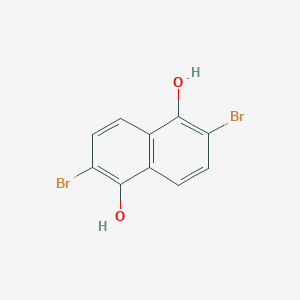
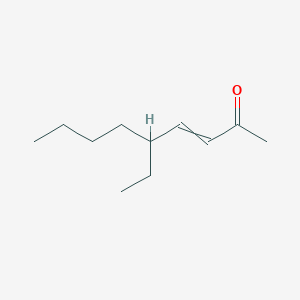
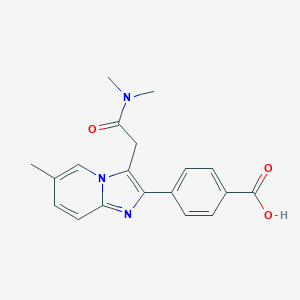
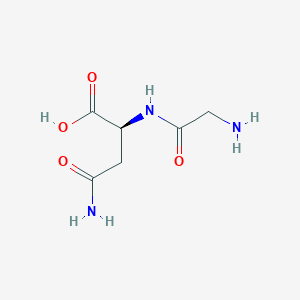
![9-(1,2-dihydroxyethyl)-7-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B156568.png)
